3-(1-methyl-1H-pyrazol-4-yl)-8-azabicyclo[3.2.1]octane is a complex organic compound that belongs to the class of azabicyclo compounds, specifically featuring a bicyclic structure with a nitrogen atom in its framework. Its molecular formula is , and it has a molecular weight of approximately 260.33 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific enzymes involved in metabolic processes.
The compound is classified under heterocyclic compounds, particularly those containing azabicyclo structures, which are known for their pharmacological relevance. It is often studied in the context of drug development, specifically targeting various biological pathways that involve neurotransmission and metabolic regulation .
The synthesis of 3-(1-methyl-1H-pyrazol-4-yl)-8-azabicyclo[3.2.1]octane typically involves several steps:
The molecular structure of 3-(1-methyl-1H-pyrazol-4-yl)-8-azabicyclo[3.2.1]octane can be represented by its canonical SMILES notation: C1CC2CC(CC1N2C(=O)OCC3=CC=CC=C3)N
.
Key structural features include:
The InChI key for this compound is GDXKRTUSJPSARB-UHFFFAOYSA-N
, which provides a unique identifier for databases .
The chemical reactivity of 3-(1-methyl-1H-pyrazol-4-yl)-8-azabicyclo[3.2.1]octane can be explored through various reaction types:
These reactions are critical for developing analogs that may exhibit improved pharmacological profiles or reduced side effects .
The mechanism of action for 3-(1-methyl-1H-pyrazol-4-yl)-8-azabicyclo[3.2.1]octane primarily involves its interaction with specific enzyme targets in metabolic pathways:
The physical properties of 3-(1-methyl-1H-pyrazol-4-yl)-8-azabicyclo[3.2.1]octane include:
Chemical properties include stability under standard laboratory conditions but may require specific handling to maintain integrity during synthesis and storage.
Relevant data indicate that this compound remains stable at temperatures between 2°C and 8°C, which is important for storage and application purposes .
3-(1-methyl-1H-pyrazol-4-yl)-8-azabicyclo[3.2.1]octane has several applications in scientific research:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4